5-Hydrazinyl-2-methoxyphenol

Description

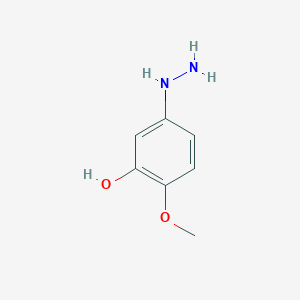

5-Hydrazinyl-2-methoxyphenol (CAS RN: Not explicitly provided in evidence) is a phenolic derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 5-position and a methoxy (-OCH₃) group at the 2-position of the benzene ring. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, including condensation reactions and chelation properties.

Properties

IUPAC Name |

5-hydrazinyl-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-11-7-3-2-5(9-8)4-6(7)10/h2-4,9-10H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZNDVBFDCJSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hydrazinyl-2-methoxyphenol can be synthesized by reacting 2-methoxyphenol with hydrazine hydrate in the presence of a catalyst such as copper (II) sulfate. The reaction typically takes place at a temperature of 70-80°C, yielding the compound as a brownish-yellow powder.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the hydrazine group is oxidized to form various products.

Reduction: The compound can also participate in reduction reactions, where the hydrazine group is reduced to form different derivatives.

Substitution: Substitution reactions involving the methoxy group or the phenolic hydroxyl group are also possible.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

5-Hydrazinyl-2-methoxyphenol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as an antioxidant and anti-inflammatory agent.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5-Hydrazinyl-2-methoxyphenol exerts its effects involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity

- 5-Hydrazinyl-2-methoxyphenol: Combines a phenolic hydroxyl (-OH), hydrazinyl (-NH-NH₂), and methoxy (-OCH₃) groups. The hydrazinyl group enables nucleophilic reactivity (e.g., forming hydrazones), while the methoxy group stabilizes aromaticity via electron donation.

- 5-(1H-Benzo[d]imidazol-2-yl)-2-methoxyaniline (Compound 8 in ) : Features a methoxy group and a benzimidazole ring instead of hydrazinyl. The benzimidazole moiety enhances π-π stacking interactions, making it suitable for biological applications (e.g., enzyme inhibition) .

- 1-Methyl-1-phenylhydrazine (CAS RN: 618-40-6): Contains a hydrazine core but lacks phenolic or methoxy groups. Its reactivity is dominated by the N–N bond, facilitating use as a reducing agent or in heterocycle synthesis .

Physical Properties

*Estimated based on molecular formula C₇H₁₀N₂O₂.

Key Research Findings

- Biological Activity: Benzimidazole derivatives (e.g., Compound 8) show higher binding affinity to enzymes like lipoxygenases compared to hydrazinyl phenols, attributed to their planar aromatic systems .

- Thermodynamic Stability : Methoxy groups in all compounds enhance thermal stability by reducing ring strain and electron withdrawal.

- Industrial Relevance : Hydrazine derivatives (e.g., 1-Methyl-1-phenylhydrazine) are prioritized in bulk synthesis due to lower production costs, whereas benzimidazole derivatives are niche, high-value research chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.